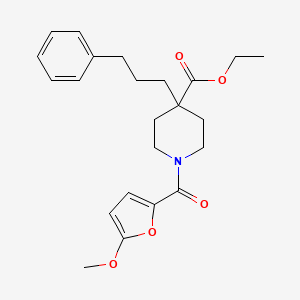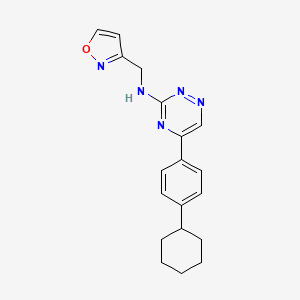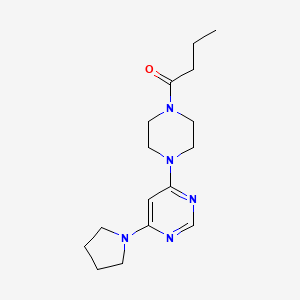![molecular formula C16H18N2O3 B6139450 5-{[2-(4-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-3-methylisoxazole](/img/structure/B6139450.png)
5-{[2-(4-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-3-methylisoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{[2-(4-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-3-methylisoxazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as LY294002 and is a potent inhibitor of phosphoinositide 3-kinases (PI3Ks). PI3Ks are a family of enzymes that play a crucial role in regulating cellular processes such as cell growth, differentiation, and survival. The inhibition of PI3Ks by LY294002 has been shown to have various biochemical and physiological effects, making it a promising target for the development of new drugs.
作用機序
LY294002 inhibits PI3Ks by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrate, leading to the inhibition of downstream signaling pathways such as the Akt/mTOR pathway. The inhibition of this pathway leads to a decrease in cell growth and survival, making LY294002 a potential anti-cancer agent.
Biochemical and Physiological Effects:
LY294002 has been shown to have various biochemical and physiological effects. In addition to inhibiting PI3Ks, the compound has been shown to inhibit other kinases such as DNA-PK and mTOR. LY294002 has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
LY294002 has several advantages for lab experiments. The compound is highly specific for PI3Ks, making it a useful tool for studying the role of these enzymes in various cellular processes. Additionally, LY294002 is relatively stable and has a long half-life, allowing for prolonged inhibition of PI3Ks.
However, there are also limitations to the use of LY294002 in lab experiments. The compound has been shown to have off-target effects on other kinases, which can complicate the interpretation of results. Additionally, LY294002 is a highly potent inhibitor of PI3Ks, which can result in non-specific effects on cellular processes.
将来の方向性
There are several future directions for the study of LY294002. One potential direction is the development of more specific inhibitors of PI3Ks that do not have off-target effects on other kinases. Another direction is the investigation of the use of LY294002 in combination with other drugs for the treatment of cancer and other diseases. Finally, the potential use of LY294002 as a tool for studying the role of PI3Ks in various cellular processes should be further explored.
合成法
LY294002 is synthesized through a multi-step process that involves the reaction of 4-methoxybenzaldehyde with pyrrolidine to form 2-(4-methoxyphenyl)-1-pyrrolidin-1-yl-ethanone. This intermediate is then reacted with 3-methylisoxazole-5-carboxylic acid to form LY294002.
科学的研究の応用
LY294002 has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. The compound has been shown to inhibit the growth and survival of cancer cells by blocking the PI3K/Akt/mTOR signaling pathway. This pathway is frequently dysregulated in cancer cells, leading to uncontrolled cell growth and survival.
In addition to cancer, LY294002 has also been studied for its potential in treating other diseases such as diabetes, inflammation, and neurodegenerative disorders. The compound has been shown to have anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor that plays a crucial role in inflammation. LY294002 has also been shown to protect neurons against oxidative stress-induced cell death, making it a potential candidate for the treatment of neurodegenerative disorders.
特性
IUPAC Name |
[2-(4-methoxyphenyl)pyrrolidin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-11-10-15(21-17-11)16(19)18-9-3-4-14(18)12-5-7-13(20-2)8-6-12/h5-8,10,14H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLTNORITRARNDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N2CCCC2C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[2-(4-Methoxyphenyl)pyrrolidine-1-carbonyl]-3-methyl-1,2-oxazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[benzyl(methyl)amino]-3-[2-methoxy-5-({[2-(2-methyl-1H-imidazol-1-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6139397.png)
![N-(2-chlorobenzyl)-3-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B6139400.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-bromo-4-ethoxybenzamide](/img/structure/B6139402.png)
![N-{2-[(4-fluorophenyl)amino]-1-methyl-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B6139409.png)



![2-(1-(cyclohexylmethyl)-4-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6139422.png)
![N-(3,4-dimethoxybenzyl)-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B6139428.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6139447.png)
![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-[1,2,4]triazolo[1,5-a]pyrimidin-6-ylacetamide](/img/structure/B6139458.png)
![N-(2,6-dimethylphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6139466.png)

![[(7,7-dimethyl-2-phenyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl)thio]acetic acid](/img/structure/B6139470.png)